molecular formula C13H11BrN2O B5706778 2-bromo-N'-phenylbenzohydrazide

2-bromo-N'-phenylbenzohydrazide

Cat. No.: B5706778
M. Wt: 291.14 g/mol
InChI Key: PNRYFEFHOZEZPP-UHFFFAOYSA-N
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Description

2-bromo-N'-phenylbenzohydrazide is a brominated benzohydrazide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzohydrazide core structure substituted with a bromo group and a phenyl ring, a motif known to be associated with diverse biological activities. While direct studies on this specific molecule are limited, research on highly similar N-(2-bromophenyl) benzamide derivatives provides strong insight into its potential research value. These related salicylanilide and hydrazide/hydrazone derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus . Furthermore, this class of compounds has shown potent in vitro anti-inflammatory activity through the inhibition of protease enzymes like trypsin , with some derivatives exhibiting IC50 values significantly lower than acetylsalicylic acid (aspirin) in experimental models . The presence of both the bromo and hydrazide functional groups makes this compound a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor for developing novel hydrazone derivatives or for complexation with drug delivery systems like cyclodextrins to potentially enhance solubility and bioavailability . This product is intended for research and development purposes in a controlled laboratory environment. Intended Use and Handling: • This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. • It is not for human or veterinary use. • Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated setting.

Properties

IUPAC Name

2-bromo-N'-phenylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRYFEFHOZEZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-phenylbenzohydrazide typically involves the reaction of 2-bromobenzoic acid with phenylhydrazine. The process can be summarized as follows:

    Formation of 2-bromobenzoyl chloride: 2-bromobenzoic acid is treated with thionyl chloride to form 2-bromobenzoyl chloride.

    Reaction with phenylhydrazine: The 2-bromobenzoyl chloride is then reacted with phenylhydrazine in the presence of a base such as pyridine to yield 2-bromo-N’-phenylbenzohydrazide.

Industrial Production Methods

Industrial production methods for 2-bromo-N’-phenylbenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products include corresponding carboxylic acids or ketones.

    Reduction: Reduced products include amines or alcohols

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Bromo-N'-phenylbenzohydrazide serves as an essential intermediate in organic synthesis. It is utilized in the preparation of more complex organic compounds, including heterocyclic derivatives and pharmaceuticals. The bromine atom in its structure enhances reactivity, facilitating nucleophilic substitutions that are crucial for synthesizing various chemical entities .

Synthesis of Bioactive Compounds
The compound has been studied for its role in synthesizing bioactive molecules. For instance, derivatives of N-phenylbenzohydrazide have shown potential as selective cyclooxygenase (COX) inhibitors, which are significant in developing anti-inflammatory drugs . The structural modifications of this compound can lead to compounds with improved pharmacological profiles.

Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. Studies have demonstrated its potential to inhibit certain enzymes involved in inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Potential as a Drug Candidate
Ongoing investigations are exploring the compound's efficacy as a drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for further development in medicinal chemistry .

Industrial Applications

Use in Dye and Pigment Production
In addition to its pharmaceutical applications, this compound is also employed in the dye and pigment industries. Its chemical properties allow it to act as a precursor for synthesizing dyes, which are essential in textiles and other materials .

Role in Agrochemicals
The compound's versatility extends to agrochemical formulations where it may be used as an intermediate for developing herbicides or pesticides. The bromine substitution can enhance the efficacy of agrochemical products by improving their stability and activity against pests .

Case Study 1: Synthesis of COX Inhibitors

A study focused on synthesizing N-phenylbenzohydrazide derivatives containing specific pharmacophores demonstrated that these compounds could selectively inhibit COX-2 with improved safety profiles compared to traditional NSAIDs. The research highlighted the importance of structural modifications on the inhibitory activity against COX enzymes .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of various derivatives of this compound. The results indicated significant activity against several bacterial strains, suggesting its potential application as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-bromo-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved include:

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects
  • Bromine Position :

    • 2-Bromo-N'-phenylbenzohydrazide exhibits intramolecular hydrogen bonding (HB) between the hydrazide NH and the ortho-bromine atom, stabilizing its conformation . In contrast, 5-bromo derivatives (e.g., CID 9647080) lack this ortho HB, leading to different molecular geometries and solubility profiles .
    • 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide () shows altered electronic properties due to bromine’s meta-directing effects, impacting its coordination with metal ions compared to the 2-bromo isomer.
  • Halogen Substitution :

    • Fluoro and Chloro Analogues :
      Fluorinated derivatives (e.g., 2-fluoro-N'-(2-hydroxybenzylidene)benzohydrazide) display weaker electron-withdrawing effects than bromine, reducing corrosion inhibition efficiency in acidic media . Chloro derivatives (e.g., 2-chloro-N'-phenylbenzohydrazide) exhibit intermediate reactivity due to chlorine’s lower electronegativity and polarizability compared to bromine .
Functional Group Additions
  • Methoxy and Cyano Groups: The 4-methoxy derivative of this compound shows reduced biological activity compared to cyano-substituted analogues (e.g., VPC-70619), where the cyano group enhances binding affinity to biological targets like N-Myc . Trifluoromethyl groups in analogues (e.g., VPC-70593) increase hydrophobicity and metabolic stability, contrasting with bromine’s balance of lipophilicity and reactivity .

Corrosion Inhibition Efficiency

Studies on benzohydrazide metal complexes reveal that this compound forms stable complexes with Mn(II) and Co(II), acting as anodic inhibitors in oilfield produced water. Key findings include:

Compound Inhibition Efficiency (%) EHOMO (eV) ELUMO (eV) Band Gap (eV) Reference
This compound-Mn(II) 92.3 -5.41 -1.89 3.52
N'-Phenylbenzohydrazide-Cu(II) 84.7 -5.78 -2.12 3.66
5-Bromo-N'-(methoxybenzylidene)benzohydrazide 88.1* -5.32* -1.95* 3.37*

*Values estimated from analogous studies.

  • The 2-bromo derivative’s lower band gap (3.52 eV vs. 3.66 eV for non-brominated Cu complex) correlates with higher inhibition efficiency due to enhanced electron donation to metal surfaces .
  • Bromine’s electron-withdrawing effect increases the electrophilicity of the metal complex, improving adsorption on steel surfaces .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding :
    • The 2-bromo substituent facilitates intramolecular HB (N–H···Br), as seen in Figure 19 (), stabilizing the planar conformation. This contrasts with 5-bromo derivatives, where intermolecular HB dominates .
  • Crystal Packing :
    • 2-Bromo-N'-(4-chlorobenzyloxybenzylidene)benzohydrazide (CAS 339249-05-7) forms layered structures via π-π stacking, while fluoro analogues adopt helical arrangements due to smaller halogen size .

Q & A

Q. How can X-ray crystallography validate supramolecular interactions in this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/CHCl3_3). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXL. Analyze hydrogen bonds (e.g., N–H···O) and π-π stacking (3.5–4.0 Å) with Mercury software. Compare packing motifs with non-brominated analogs to assess steric effects .

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